5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the cyclocondensation of substituted 5-amino-1H-pyrazole-4-carboxamides with carboxylic acid derivatives or aldehydes . Another method involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide .Molecular Structure Analysis
The molecular structure of “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” could not be found in the search results .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are not specifically mentioned for “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” are not available in the search results .Scientific Research Applications
Facile Synthesis and Derivative Formation
A foundational aspect of research involving this compound focuses on its synthesis and the creation of derivatives. Miyashita et al. (1990) demonstrated a facile preparation method for 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, highlighting the versatility of pyrazolopyrimidinones in organic synthesis and their potential as scaffolds for further chemical modifications Miyashita et al., 1990.
Antiproliferative and Cytotoxic Activities
Research has also explored the biological activities of derivatives of the chemical structure . Hassan et al. (2014) synthesized new derivatives exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into the compound's potential for cancer research Hassan et al., 2014.
Anti-inflammatory, Analgesic, and Antipyretic Properties
Another area of application is the investigation into anti-inflammatory, analgesic, and antipyretic activities. Antre et al. (2011) developed novel pyrazolone derivatives attached to a pyrimidine moiety, which exhibited similar activities to standard drugs in pharmacological studies Antre et al., 2011.
Anticancer and Enzyme Inhibition
The compound and its derivatives have been evaluated for anticancer activities and enzyme inhibition. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidinones with significant cytotoxic and 5-lipoxygenase inhibitory activities Rahmouni et al., 2016.
Antimicrobial Activities
Studies have also focused on antimicrobial properties. El-Sayed et al. (2017) explored the antimicrobial activities of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds with moderate to outstanding efficacy against various bacterial and fungal strains El-Sayed et al., 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-8-14-12-11(13(17)18)6-15-16-12/h2-6,8H,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUSECDRTUOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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